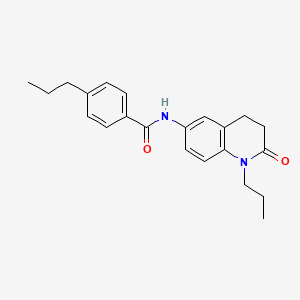

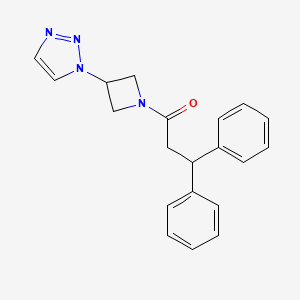

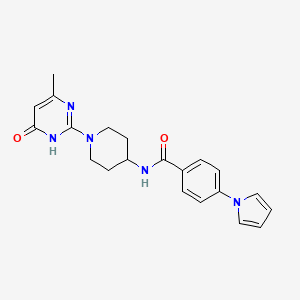

![molecular formula C19H17ClN4O6 B2553660 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene CAS No. 478046-68-3](/img/structure/B2553660.png)

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene, commonly referred to as 4-Chloro-2,4-DNB, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly reactive compound and its reactivity is due to the presence of several functional groups, such as nitro groups, amino groups, and a chloro group. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as an inhibitor of enzymes. 4-Chloro-2,4-DNB is also used as a fluorescent dye in biomedical research.

Applications De Recherche Scientifique

Molecular Configurations and Reactions

Molecular Polarisability and Configurations K. E. Calderbank, R. Fèvre, and G. Ritchie (1968) explored the configurations of dinitrobenzenes in solutions, revealing substantial rotation of the nitro-groups in 1,2-dinitrobenzene. The configurations of 1,3- and 1,4-dinitrobenzene in solutions were compatible with the resonance-stabilized planar configurations (Calderbank, Fèvre, & Ritchie, 1968).

Electrophilic Reactions and Catalysis D. Campbell and D. Hogg (1966) studied the catalytic activities of 1-substituted 2,4-dinitrobenzenes, highlighting their significant role in enhancing the rate of reaction with cyclohexene (Campbell & Hogg, 1966).

Synthesis of Cyclohexane Derivatives A. Kaya, A. Menzek, and E. Şahin (2014) synthesized cyclohexane derivatives, including Br, Cl, N, O, and S, indicating selectivity in addition reactions and the importance of these compounds in various applications (Kaya, Menzek, & Şahin, 2014).

Derivatives Formation and Reduction Cíntia de A. Custódio and Simon J. Garden (2016) reported on the formation of 1-alkylamino-2,4-dinitrobenzene derivatives via nucleophilic substitution reactions, highlighting their importance as intermediates in the synthesis of diverse products (Custódio & Garden, 2016).

Photolytic Generation and Reactivity B. Guizzardi, M. Mella, M. Fagnoni, M. Freccero, and A. Albini (2001) explored the photolytic generation and reactivity of the 4-aminophenyl cation, providing insights into the formation of different phenyl cations under polar media (Guizzardi et al., 2001).

Masked Acylation and Oxidation Takehiko Kawakami and Hitomi Suzuki (1999) investigated the masked acylation of m-dinitrobenzene with nitroalkanes, revealing pathways to the corresponding carbonyl compounds (Kawakami & Suzuki, 1999).

Propriétés

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O6/c20-12-5-7-13(8-6-12)21-19(25)30-22-17-4-2-1-3-15(17)16-10-9-14(23(26)27)11-18(16)24(28)29/h5-11,15H,1-4H2,(H,21,25)/b22-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRASXQLAWASLT-OQKWZONESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

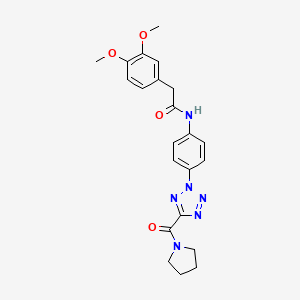

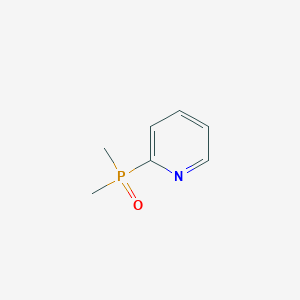

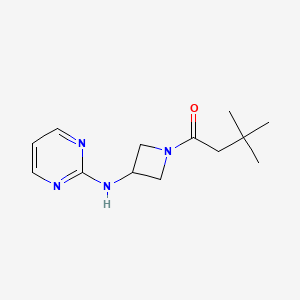

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

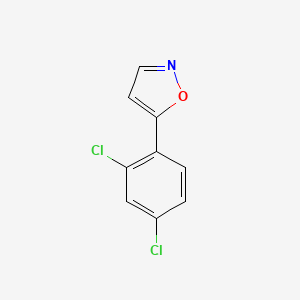

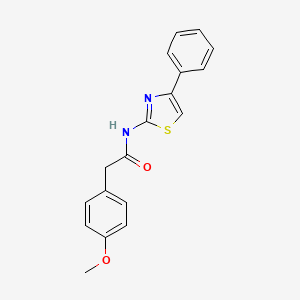

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

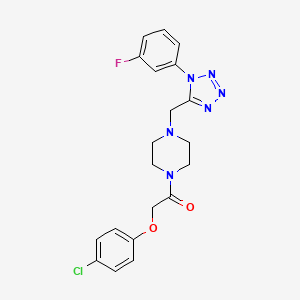

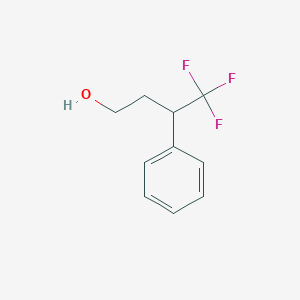

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)